Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate
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Overview
Description
Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate is a chemical compound with the molecular formula C13H16ClN3O6S It is known for its unique structure, which includes a piperazine ring, a sulfonyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the intermediate 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazine. The intermediate is then reacted with ethyl chloroformate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-((4-chloro-3-aminophenyl)sulfonyl)piperazinecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylic acid.
Scientific Research Applications
Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates, while the sulfonyl group can participate in covalent bonding with target proteins, leading to biological effects.
Comparison with Similar Compounds
Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-((4-bromo-3-nitrophenyl)sulfonyl)piperazinecarboxylate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 4-((4-chloro-3-aminophenyl)sulfonyl)piperazinecarboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)morpholinecarboxylate: Similar structure but with a morpholine ring instead of a piperazine ring.
Biological Activity
Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate, a compound with the molecular formula C13H16ClN3O6S and CAS number 873671-24-0, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C13H16ClN3O6S |
Molecular Weight | 377.81 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 526.8 ± 60.0 °C at 760 mmHg |
Flash Point | 272.4 ± 32.9 °C |
Melting Point | 93-95 °C |
This compound contains a piperazine ring, a sulfonyl group, and a nitrophenyl group, contributing to its unique reactivity and potential biological interactions.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the sulfonyl group may participate in covalent bonding with target proteins, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of sulfonamide compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 10 μg/mL against Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development .
- Cancer Cell Line Studies : In another study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 μM). The study suggested that the compound triggers apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and caspase activation .
Properties
IUPAC Name |
ethyl 4-(4-chloro-3-nitrophenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O6S/c1-2-23-13(18)15-5-7-16(8-6-15)24(21,22)10-3-4-11(14)12(9-10)17(19)20/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVSAGFVLQQYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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